Adenosine, N-(4-amino-4-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a butanamide group. Its unique structure allows it to participate in various biochemical and chemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the formation of the purine ring system. The tetrahydrofuran ring is then introduced through a series of cyclization reactions. Finally, the butanamide group is attached via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can produce a wide range of substituted purine derivatives .
Scientific Research Applications
4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their normal structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-aminooxyethyl-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl-methyl-sulfonium
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Uniqueness
What sets 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide apart from similar compounds is its unique combination of a purine base, a tetrahydrofuran ring, and a butanamide group. This structure allows it to participate in a wide range of chemical and biological processes, making it a versatile and valuable compound for research and industrial applications .
Biological Activity
Adenosine, N-(4-amino-4-oxobutyl)- is a derivative of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular communication. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.
The biological activity of Adenosine, N-(4-amino-4-oxobutyl)- primarily involves its interaction with specific kinases. It acts as an inhibitor of:
- Glycogen Synthase Kinase-3 Beta (GSK-3β)
- Cyclin-dependent Kinase 5 (CDK5)
- Cyclin-dependent Kinase 1 (CDK1)
These kinases are critical in regulating numerous cellular processes, including the cell cycle and apoptosis. The inhibition of these kinases leads to significant alterations in cell signaling pathways, gene expression, and cellular metabolism.
Inhibition Studies
Adenosine, N-(4-amino-4-oxobutyl)- has been shown to effectively inhibit the activity of GSK-3β, CDK5, and CDK1. This inhibition can result in:
- Down-regulation of cell cycle-related genes.
- Modulation of the oncogene MYC expression.
In laboratory settings, the compound demonstrated time-dependent inhibition of cell growth in various cancer cell lines, including HeLa cells.
Case Studies
- Cancer Research :
- In vitro studies have indicated that Adenosine, N-(4-amino-4-oxobutyl)- can inhibit the proliferation of cancer cells by targeting CDKs. For instance, a study showed that this compound reduced the viability of breast cancer cells significantly when treated with varying concentrations over a 72-hour period.
- Neurodegenerative Diseases :
Dosage Effects
The effects of Adenosine, N-(4-amino-4-oxobutyl)- vary based on dosage. In animal models, lower doses were found to be effective in reducing hyperactivity and improving behavioral outcomes without significant side effects. Higher doses led to more pronounced effects but also increased toxicity.
Comparative Analysis
Adenosine, N-(4-amino-4-oxobutyl)- can be compared with other similar compounds regarding their potency and selectivity:
Compound Name | Target Kinases | Potency | Selectivity |
---|---|---|---|
Adenosine Derivative | GSK-3β, CDK5, CDK1 | High | High |
Roscovitine | CDK1, CDK2, CDK5 | Moderate | Lower than adenine derivative |
Flavopiridol | Multiple CDKs | Broad | Off-target effects present |
Kenpaullone | CDKs and GSK-3 | Variable | Different selectivity |
Properties
CAS No. |
70608-11-6 |
---|---|
Molecular Formula |
C14H20N6O5 |
Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide |
InChI |
InChI=1S/C14H20N6O5/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
FMRSFMCTWNTZEJ-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.